
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile, also known as MMNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedicine. MMNM is a derivative of nicotinonitrile and is known for its unique properties such as its ability to act as a thiol and a Michael acceptor.
作用机制
The mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood. However, it is believed to act as a thiol and a Michael acceptor. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to react with thiols such as glutathione, which may contribute to its anticancer and antioxidant properties. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has also been found to reduce the production of reactive oxygen species, which may contribute to its antioxidant properties. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its unique properties such as its ability to act as a thiol and a Michael acceptor. This allows for the exploration of various biochemical pathways and mechanisms of action. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have low toxicity, which makes it a suitable candidate for further studies.
However, one of the limitations of using 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile in lab experiments is its low solubility in water. This may limit its applications in certain experiments. Furthermore, the mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile. One direction is to further explore its anticancer properties and its potential applications in cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Furthermore, the mechanism of action of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile needs to be further elucidated to fully understand its potential applications in biomedicine. Finally, the development of new synthesis methods for 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile may improve its purity and increase its potential applications.
合成方法
The synthesis of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile involves the reaction of 2-mercapto-4,6-dimethylnicotinonitrile with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile as a yellow solid. The purity of 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile can be improved by recrystallization from a suitable solvent.
科学研究应用
2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been extensively studied for its potential applications in biomedicine. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-mercapto-4-(methoxymethyl)-6-methylnicotinonitrile has been found to have antioxidant properties by scavenging free radicals.
属性
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6-3-7(5-12-2)8(4-10)9(13)11-6/h3H,5H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNWFMAIULJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C#N)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4-methoxymethyl-6-methyl-nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)
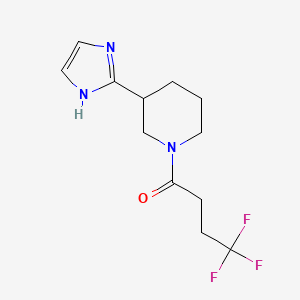
![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
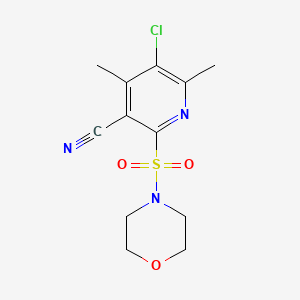
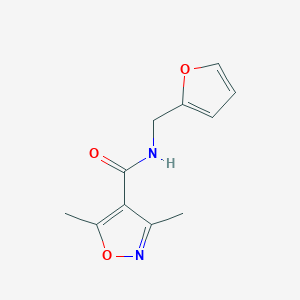
![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)
![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)
![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)
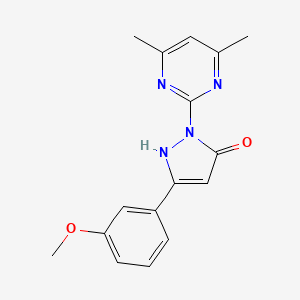
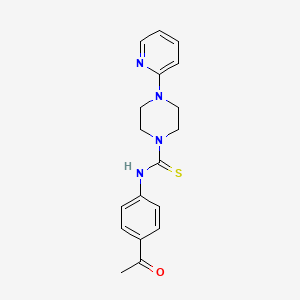
![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)
![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)